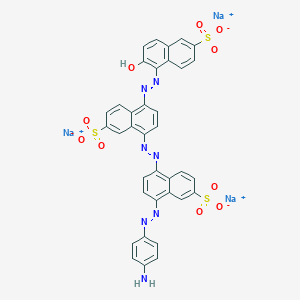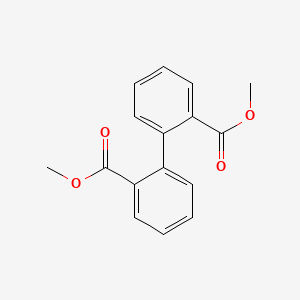![molecular formula C24H41NNa2O8S B1616993 Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt CAS No. 68479-64-1](/img/structure/B1616993.png)
Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt is a complex organic compound known for its applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a disodium salt form of a sulfosuccinate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of butanedioic acid (succinic acid) with an oleic acid derivative under specific conditions. The oleic acid derivative is first converted to its corresponding amine, which is then reacted with butanedioic acid in the presence of a sulfonating agent to form the sulfosuccinate ester. The disodium salt form is obtained by neutralizing the ester with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled conditions to ensure consistency and purity. The process involves the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of different esters or amides.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfosuccinate ester moiety plays a crucial role in its activity, influencing various biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to changes in cellular behavior.
Membrane Interaction: The compound interacts with cell membranes, altering their properties and functions.
Comparación Con Compuestos Similares
Sodium Lauryl Sulfate: A common surfactant used in detergents and personal care products.
Sodium Dodecylbenzenesulfonate: Another surfactant with applications in cleaning and industrial processes.
Sodium Stearate: A fatty acid salt used in soaps and cosmetics.
Uniqueness: Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt stands out due to its specific chemical structure and its ability to perform unique functions in various applications.
Propiedades
Número CAS |
68479-64-1 |
|---|---|
Fórmula molecular |
C24H41NNa2O8S |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |
Clave InChI |
ILMNXWNOEHOLDY-XXAVUKJNSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| 68479-64-1 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-](/img/structure/B1616911.png)



![6-(Oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1616917.png)

![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B1616919.png)







